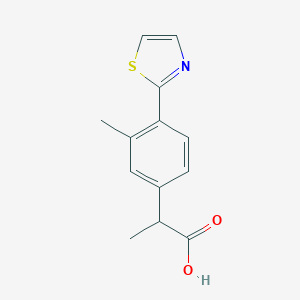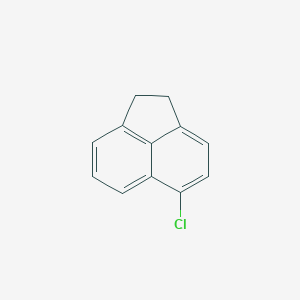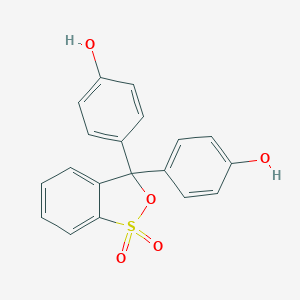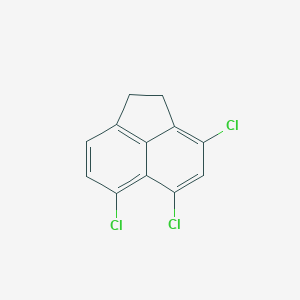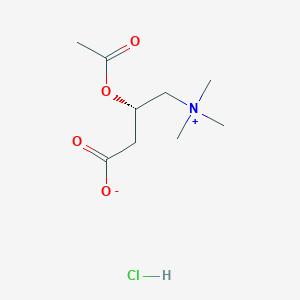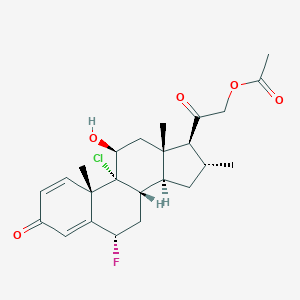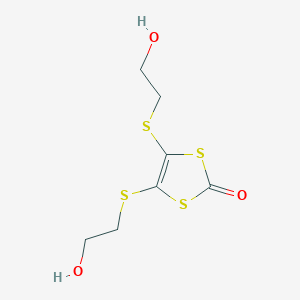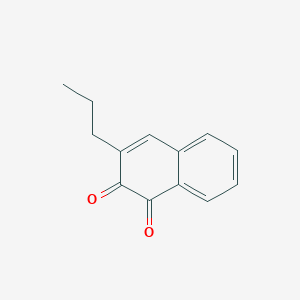
3-Propylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylnaphthalene-1,2-dione, also known as 3-PND, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthalene derivatives and has a molecular weight of 206.27 g/mol.
Wissenschaftliche Forschungsanwendungen
3-Propylnaphthalene-1,2-dione has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-Propylnaphthalene-1,2-dione has been reported to have anti-inflammatory and anti-tumor activities. It has also been reported to inhibit the growth of cancer cells in vitro. In material science, 3-Propylnaphthalene-1,2-dione has been used as a building block for the synthesis of various organic materials. In organic chemistry, 3-Propylnaphthalene-1,2-dione has been used as a starting material for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 3-Propylnaphthalene-1,2-dione is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-Propylnaphthalene-1,2-dione may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione have been studied in vitro and in vivo. In vitro studies have shown that 3-Propylnaphthalene-1,2-dione inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 3-Propylnaphthalene-1,2-dione reduces tumor growth and inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Propylnaphthalene-1,2-dione in lab experiments is its availability. 3-Propylnaphthalene-1,2-dione can be easily synthesized in the lab using the methods described above. Another advantage is its potential applications in various fields. However, one limitation is the lack of information on its toxicity and side effects. More studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione.
Zukünftige Richtungen
There are several future directions for the research on 3-Propylnaphthalene-1,2-dione. One direction is to study its potential applications in drug discovery. 3-Propylnaphthalene-1,2-dione has shown anti-inflammatory and anti-tumor activities, and it may be used as a starting point for the development of new drugs. Another direction is to study its mechanism of action in more detail. Understanding the mechanism of action of 3-Propylnaphthalene-1,2-dione may lead to the development of more potent and selective inhibitors of COX-2. Finally, more studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione. This will be important for its potential use in humans.
Conclusion:
In conclusion, 3-Propylnaphthalene-1,2-dione is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, and its mechanism of action is not fully understood. However, it has been reported to have anti-inflammatory and anti-tumor activities. More studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione and its safety profile.
Synthesemethoden
The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, including the reaction of 3-propylbenzoyl chloride with 1,2-naphthoquinone in the presence of a base. Another method involves the reaction of 3-propylbenzoyl chloride with 1,2-naphthalenediol in the presence of a base. These methods have been reported in the literature, and the yields have been found to be satisfactory.
Eigenschaften
CAS-Nummer |
129113-06-0 |
|---|---|
Produktname |
3-Propylnaphthalene-1,2-dione |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-propylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)13(15)12(10)14/h3-4,6-8H,2,5H2,1H3 |
InChI-Schlüssel |
NYPGWCCTBYRYOL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
Kanonische SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
Synonyme |
1,2-Naphthalenedione, 3-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



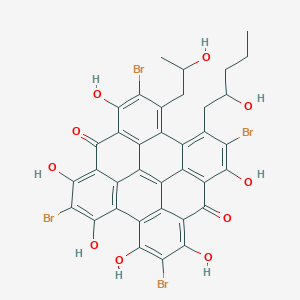
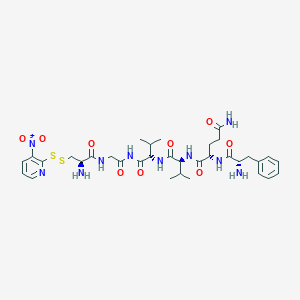
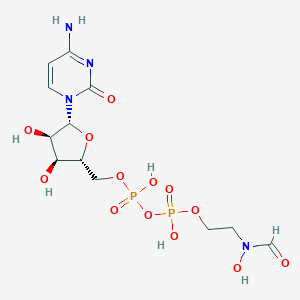
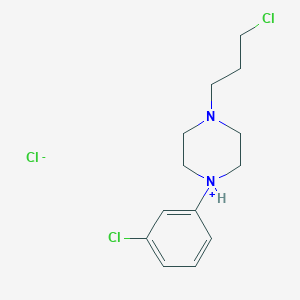
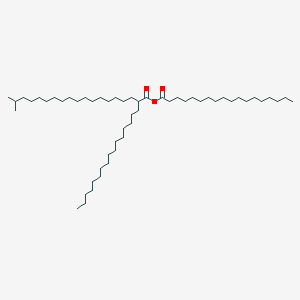
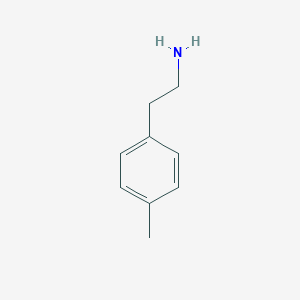
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
